2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a pyrimidine-based acetamide derivative with a unique structural architecture. Its core features include:
- A pyrimidine ring substituted with an amino group at position 4 and a thiophene-2-sulfonyl group at position 4.
- A sulfanyl linker connecting the pyrimidine ring to an acetamide moiety.
- An N-(2,6-dimethylphenyl) substituent on the acetamide group.
This compound is hypothesized to exhibit bioactivity due to its structural similarity to other acetamide derivatives reported in medicinal chemistry, such as kinase inhibitors or antimicrobial agents. Its synthesis likely involves alkylation of a pyrimidine-thiol intermediate with a chloroacetamide derivative, as seen in analogous compounds .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c1-11-5-3-6-12(2)16(11)21-14(23)10-27-18-20-9-13(17(19)22-18)28(24,25)15-7-4-8-26-15/h3-9H,10H2,1-2H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKMEMMNBUUGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 2-(4,6-Dimethylpyrimidin-2-Ylsulfanyl)-N-(4-Methylpyridin-2-Yl)Acetamide
Key Features :
Comparison :
Structural Analog 2: 2-{[6-Amino-3,5-Dicyano-4-(2-Thienyl)-2-Pyridinyl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide (CAS 445381-62-4)
Key Features :
- Pyridine core with amino, dicyano, and thienyl substituents.
- Acetamide linked to a 2-methoxy-5-methylphenyl group.
- Molecular weight: Not explicitly stated but estimated ~450 g/mol .
Comparison :
- Core Heterocycle: The target compound uses a pyrimidine ring, whereas this analog employs a pyridine ring with electron-deficient cyano groups. This difference may influence redox properties and target selectivity.
- Functional Groups: The thiophene-2-sulfonyl group in the target compound introduces sulfone functionality, which is absent in this analog. Sulfone groups are known to improve metabolic stability in drug design .
Structural Analog 3: N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide
Key Features :
Comparison :
- Complexity : The target compound is significantly more complex, with a pyrimidine-sulfanyl-thiophene scaffold. This complexity may confer higher specificity in biological interactions.
- Halogen vs.
Data Table: Comparative Analysis of Key Features
Key Functional Group Contributions :
Preparation Methods
Synthetic Route Design and Core Pyrimidine Formation
The synthesis begins with constructing the pyrimidine core functionalized with a thiophene-2-sulfonyl group. This step typically involves a condensation reaction between thiophene-2-sulfonyl chloride and a substituted pyrimidine precursor. For example, 4-amino-2-mercaptopyrimidine is reacted with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts . The reaction proceeds at 0–5°C for 4 hours, yielding 4-amino-5-(thiophene-2-sulfonyl)pyrimidine-2-thiol as a key intermediate.
Critical Parameters :
-
Temperature Control : Excess heat promotes sulfonation side reactions.
-
Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in ~65% yield .
Acetamide Functionalization and Aryl Substitution
The terminal chloro group of the acetamide is displaced by 2,6-dimethylaniline via nucleophilic aromatic substitution (SNAr). This step requires:
-
Activation : The chloroacetamide is activated using potassium iodide (KI) in dimethylformamide (DMF) at 80°C for 6 hours.
-
Nucleophile : 2,6-Dimethylaniline (1.5 equivalents) is added with catalytic copper(I) iodide (CuI) to facilitate the substitution .
Optimization Insights :
-
Base Selection : Potassium carbonate (K2CO3) outperforms weaker bases (e.g., NaHCO3) in driving the reaction to completion.
-
Solvent : DMF enhances nucleophilicity of the aniline.
-
Yield : 60–68% after column chromatography (SiO2, eluent: ethyl acetate/hexane 1:1) .
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors and process intensification strategies are employed:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours (flow reactor) |
| Temperature Control | Batch cooling | Jacketed reactor |
| Purification | Column chromatography | Crystallization |
| Yield | 60–75% | 80–85% |
Industrial methods prioritize solvent recycling (e.g., DMF recovery via distillation) and catalytic reuse (CuI filtration). Hazardous waste (e.g., NaH residues) is neutralized with isopropanol before disposal .
Analytical Characterization and Quality Control
Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.21 (s, 1H, pyrimidine-H)
-
δ 7.85–7.78 (m, 2H, thiophene-H)
-
δ 7.12 (d, J = 8.4 Hz, 2H, aryl-H)
HPLC Purity : ≥98% (C18 column, acetonitrile/water 70:30, 1 mL/min).
Mass Spectrometry : m/z 467.2 [M+H]+ (calculated for C19H19N4O3S3: 467.06) .
Challenges and Mitigation Strategies
-
Steric Hindrance : The 2,6-dimethyl group on the aniline slows substitution kinetics.
-
Thiophene Sulfonation Over-Reaction :
-
Byproduct Formation (Di-Substituted Acetamide) :
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrimidine/thiophene) and methyl groups (δ 2.1–2.5 ppm for 2,6-dimethylphenyl) .
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and sulfonyl (S=O, ~125 ppm) groups .
- X-ray Crystallography : Resolve the pyrimidine-thiophene dihedral angle (typically 15–30°) and hydrogen-bonding networks (e.g., N–H···O interactions) to validate 3D conformation .
Q. Key Findings :
- Lowering pH to 6–7 during sulfonylation reduces hydrolysis of the thiophene-sulfonyl group .
- Solvent-free conditions in later stages decrease waste and improve atom economy .
How should researchers address contradictions in bioactivity data across different assay systems?
Advanced Research Focus
Approach :
- Meta-Analysis with Standardized Protocols : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based viability) using normalized datasets. Adjust for variables like cell permeability (logP ~2.5 for this compound) .
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to confirm target binding kinetics. Discrepancies may arise from off-target interactions (e.g., kinase inhibition vs. GPCR modulation) .
Case Study :
Inconsistent cytotoxicity data (HeLa vs. MCF-7 cells) were resolved by validating differential expression of the target enzyme (e.g., dihydrofolate reductase) via qPCR .
What computational strategies predict the compound’s reactivity and potential for structural optimization?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein binding stability. The thiophene-sulfonyl group shows high rigidity, favoring entropy-driven binding .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at pyrimidine-C4) with bioactivity. Methyl groups on the phenyl ring enhance lipophilicity (clogP +0.3) but reduce solubility .
Q. Data-Driven Optimization :
| Modification Site | Effect on logP | Bioactivity Trend |
|---|---|---|
| Pyrimidine-C4 (NH₂ → NO₂) | +0.5 | ↑ Enzyme inhibition |
| Thiophene-SO₂ → SO₃H | -0.8 | ↓ Cell permeability |
How can impurities from synthesis be characterized and mitigated?
Q. Advanced Research Focus
- LC-MS/MS Identification : Detect trace impurities (e.g., desulfonylated byproduct, m/z 348.1) .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and trigger quenching at 95% conversion .
Q. Mitigation Strategies :
- Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted sulfonyl chloride .
- Optimize crystallization solvents (e.g., ethyl acetate/hexane) to exclude polar impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
